N-Boc-1,6-diaminohexane
Overview
Description
The compound NH2-C6-NH-Boc is a PROTAC linker, which refers to the alkyl/ether composition. It is used in the synthesis of Mcl-1 inhibitors based on PROTAC technology . The compound’s full chemical name is N-(6-aminohexyl)carbamic acid tert-butyl ester .
Mechanism of Action
Target of Action
N-Boc-1,6-diaminohexane is primarily used as a reagent in the synthesis of various compounds
Mode of Action
The compound acts as a linear hexyl spacer (C6-spacer) in chemical reactions . It can react with other compounds to form new products. For example, it can react with carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea .
Biochemical Pathways
As a reagent, this compound is involved in the synthesis of various compounds, which can then participate in different biochemical pathways. For instance, it can be used to synthesize biodegradable poly(disulfide amine)s for gene delivery, multifunctional dendrimers for theranostics, and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences .
Result of Action
The result of this compound’s action is the formation of new compounds with potential biological activity. The specific effects at the molecular and cellular level would depend on the properties of these synthesized compounds .
Action Environment
The action of this compound as a reagent can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is soluble in ether and carbon tetrachloride . These factors can affect the efficiency of the reactions it participates in and the stability of the compound itself.
Biochemical Analysis
Biochemical Properties
N-Boc-1,6-diaminohexane plays a significant role in biochemical reactions, particularly in the synthesis of various biomolecules. It interacts with enzymes such as carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis[6-(Boc-amino)hexyl]urea . Additionally, it is used to create self-assembled monolayers (SAMs) that resist protein adsorption, which is crucial for designing electrochemical immunosensors . The compound’s ability to act as a linear hexyl spacer (C6-spacer) makes it a versatile reagent in biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is utilized in the synthesis of biodegradable poly(disulfide amine)s for gene delivery, which can affect gene expression by facilitating the delivery of genetic material into cells . The compound’s role in creating polyamide platinum anti-cancer complexes also highlights its impact on cellular metabolism and function, particularly in targeting cancer-specific DNA sequences .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it reacts with carbonyl dichloride in the presence of triethylamine to form 1,3-Bis[6-(Boc-amino)hexyl]urea . This reaction involves the formation of covalent bonds, which are crucial for the compound’s function as a C6-spacer. Additionally, its role in synthesizing polyamide platinum anti-cancer complexes involves binding to cancer-specific DNA sequences, thereby inhibiting cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, its stability may decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its function for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating gene delivery and targeting cancer-specific DNA sequences without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of biodegradable poly(disulfide amine)s and polyamide platinum anti-cancer complexes . The compound interacts with enzymes such as carbonyl dichloride and triethylamine, which facilitate its incorporation into larger biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as cancer cells or specific cellular compartments . The compound’s ability to resist protein adsorption also plays a role in its distribution, particularly in the design of electrochemical immunosensors .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its role in synthesizing polyamide platinum anti-cancer complexes involves targeting cancer-specific DNA sequences within the nucleus . Additionally, its incorporation into self-assembled monolayers (SAMs) can affect its activity and function at the cellular membrane level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C6-NH-Boc typically involves the reaction of 6-aminohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of NH2-C6-NH-Boc follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
NH2-C6-NH-Boc undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products are typically substituted amines.
Deprotection Reactions: The major product is the free amine.
Scientific Research Applications
NH2-C6-NH-Boc has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
IUPAC Name |
tert-butyl N-(6-aminohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPDKXEHIRFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369777 | |
Record name | N-Boc-1,6-diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-17-1 | |
Record name | N-BOC-1,6-diaminohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-1,6-diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(6-aminohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?
A1: this compound is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], this compound is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).
Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?
A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].
Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?
A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.
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